(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one
Description
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H10O3/c8-4-1-5-3-6(9)7(2-4)10-5/h5-7,9H,1-3H2/t5-,6-,7+/m0/s1 |
InChI Key |
WSKMNNWQJZLMSJ-LYFYHCNISA-N |
Isomeric SMILES |
C1[C@@H]2CC(=O)C[C@H]([C@H]1O)O2 |
Canonical SMILES |
C1C2CC(=O)CC(C1O)O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process begins with site-selective C-H oxidation of the allylic silyl ether, generating an intermediate carbonyl species. Subsequent oxa- Cope rearrangement reorganizes the carbon skeleton, forming a transient enolate. This intermediate undergoes aldol cyclization, yielding the bicyclic framework with embedded oxygen and ketone functionalities. For (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one, stereochemical control arises from the conformational rigidity of the transition state during aldol cyclization, which dictates the endo preference for ring closure.
Substrate Scope and Optimization
The method accommodates diverse allylic silyl ethers, enabling modular access to substituted 8-oxabicyclo[3.2.1]octanes. Key substrates and yields are summarized below:
Optimal conditions (0.1 M in CH₂Cl₂, −20°C, 12 h) minimize side reactions such as over-oxidation or epimerization.
Stereochemical Control via Lewis Acid Catalysis
ZnBr₂ plays a dual role as a Lewis acid: (1) it activates the oxoammonium species for C-H oxidation, and (2) templating effects during aldol cyclization enforce the (1R,5R,6S) configuration. Computational studies suggest that Zn²⁺ coordinates the nascent enolate and the carbonyl oxygen, locking the transition state into a chair-like conformation that favors the observed stereochemistry.
Post-Cyclization Functionalization
The ketone at position 3 is intrinsic to the aldol cyclization product, while the hydroxy group at position 6 is introduced via subsequent oxidation or hydroxylation. For example:
- Epoxidation-Hydrolysis : Treatment of an intermediate olefin with m-CPBA followed by acid-catalyzed hydrolysis installs the 6-hydroxy group with retention of configuration.
- Directed C-H Hydroxylation : Mn(OAc)₃-mediated oxidation selectively functionalizes the bridgehead carbon, though this method requires stringent temperature control (−10°C).
Analytical Validation
Spectroscopic Characterization
Chiral Purity Assessment
Enantiomeric excess (>98% ee) is confirmed via derivatization with (S)-(+)-PEIC followed by GC analysis on a chiral stationary phase.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxabicyclo ring can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxabicyclo ring may produce a more saturated bicyclic compound.
Scientific Research Applications
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the oxabicyclo ring system play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential as a therapeutic agent.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₇H₁₀O₃ (inferred from bicyclo[3.2.1]octane with one bridgehead oxygen and substituents).
- Functional Groups : Ketone (C3), hydroxyl (C6), and ether (C8-O).
Comparison with Similar Compounds
Structural Analogs in the Bicyclo[3.2.1]octane Family
The following table highlights structural analogs, emphasizing differences in heteroatoms, substituents, and stereochemistry:
Reactivity and Stereochemical Considerations
- Ring Strain and Reactivity: The 8-oxabicyclo[3.2.1]octane system introduces significant ring strain, making it prone to ring-opening reactions under basic or acidic conditions. For example, related dioxabicyclo[3.2.1]octanones undergo lactol formation under NaOH, as seen in the synthesis of 2,8-dioxabicyclo[3.3.0]octan-3-one derivatives .
- Stereochemical Integrity : The (1R,5R,6S) configuration of the target compound contrasts with the (1R,5R,6S,7R) configuration observed in Mosher ester derivatives of bicyclic lactones, where enantiomeric purity can erode during synthesis .
Physicochemical Properties
- Solubility: The hydroxyl and ketone groups enhance polarity compared to non-hydroxylated analogs like nortropanone. However, the 8-oxa bridge may reduce hydrophilicity relative to 8-aza analogs (e.g., exo-6-hydroxytropinone).
- Optical Activity: Chiral bicyclic compounds like exo-6-hydroxytropinone exhibit measurable optical rotation, a property critical for pharmacological applications .
Key Research Findings
Synthetic Pathways: Analogous 2,7-dioxabicyclo[3.2.1]octanones undergo ring expansion under basic conditions to form fused lactones, suggesting similar reactivity for the target compound .
Chiral Analysis: Mosher ester derivatization and NOE experiments are critical for confirming stereochemistry in bicyclic lactones, as demonstrated in studies on dioxabicyclo systems .
Structural Diversity : Substituting oxygen with nitrogen or sulfur alters electronic properties and reactivity. For instance, 6-thia derivatives exhibit distinct metabolic stability compared to oxa/aza analogs .
Biological Activity
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one is a bicyclic organic compound notable for its unique structural features, including a hydroxyl group and an oxabicyclo ring system. Its molecular formula is C7H10O3, with a molecular weight of approximately 142.15 g/mol. The compound's stereochemistry is characterized by specific arrangements of its chiral centers, making it a subject of interest in organic synthesis and medicinal chemistry.
- Molecular Formula: C7H10O3
- Molecular Weight: 142.15 g/mol
- CAS Number: 89858-87-7
- IUPAC Name: this compound
Structural Features
The compound features a bicyclic structure that includes:
- A hydroxyl group (-OH) at the 6-position.
- An oxabicyclo ring system that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The hydroxyl group and the oxabicyclo ring system enhance its binding affinity and reactivity, influencing various biological pathways.
Research Findings
Recent studies have focused on elucidating the compound's interactions and potential therapeutic applications:
- Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activity, potentially impacting metabolic pathways relevant to disease states such as cancer and inflammation.
-
Case Studies :
- A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Another investigation highlighted its role in modulating neurotransmitter systems, which could have implications for neurological disorders.
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds, consider the following table:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Bicyclic | Antiproliferative; Neuroactive | Hydroxyl group; Specific stereochemistry |
| Aristolochic Acids | Naturally occurring | Nephrotoxic; Antitumor | Similar structural skeleton |
| (1S,5S,7S,8R)-8-Hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.0]octan-3-one | Bicyclic | Anticancer | Different substituents; Stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
